molecular formula C8H7ClN2O B055093 4-chloro-2-methyl-1H-benzo[d]imidazol-5-ol CAS No. 124841-32-3

4-chloro-2-methyl-1H-benzo[d]imidazol-5-ol

Cat. No. B055093
Key on ui cas rn: 124841-32-3
M. Wt: 182.61 g/mol
InChI Key: XPHKQYVZUACFRF-UHFFFAOYSA-N
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Patent
US08952014B2

Procedure details

Under a nitrogen atmosphere 1.50 g (7.63 mmol) 4-chloro-5-methoxy-2-methyl-1H-benzo[d]imidazole and 11.20 g (0.10 mol) pyridine hydrochloride were stirred for 15 min at a bath temperature of 180° C. The reaction mixture was poured onto water while hot. The substance was extracted with ethyl acetate and washed with water. The organic phase was separated off, dried and evaporated down i.vac. The residue was stirred with DIPE and ethyl acetate, suction filtered and dried.
Name
4-chloro-5-methoxy-2-methyl-1H-benzo[d]imidazole
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:10]2[N:9]=[C:8]([CH3:11])[NH:7][C:6]=2[CH:5]=[CH:4][C:3]=1[O:12]C.Cl.N1C=CC=CC=1>>[Cl:1][C:2]1[C:10]2[N:9]=[C:8]([CH3:11])[NH:7][C:6]=2[CH:5]=[CH:4][C:3]=1[OH:12] |f:1.2|

Inputs

Step One
Name
4-chloro-5-methoxy-2-methyl-1H-benzo[d]imidazole
Quantity
1.5 g
Type
reactant
Smiles
ClC1=C(C=CC=2NC(=NC21)C)OC
Name
Quantity
11.2 g
Type
reactant
Smiles
Cl.N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
The residue was stirred with DIPE and ethyl acetate, suction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture was poured onto water while hot
EXTRACTION
Type
EXTRACTION
Details
The substance was extracted with ethyl acetate
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The organic phase was separated off
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated down i.vac
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=CC=2NC(=NC21)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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